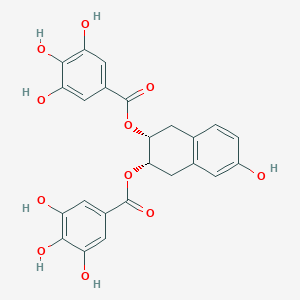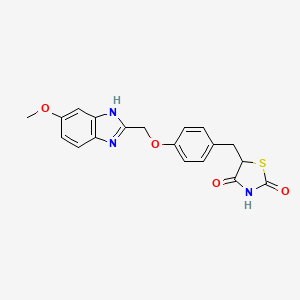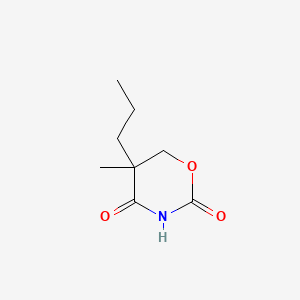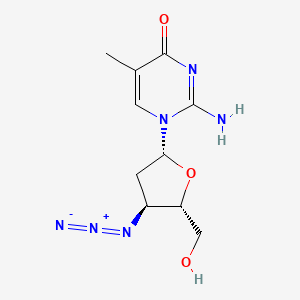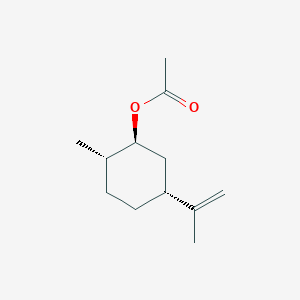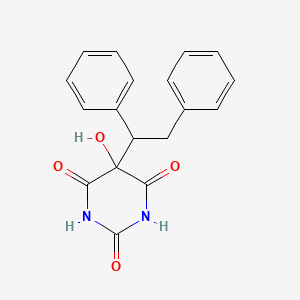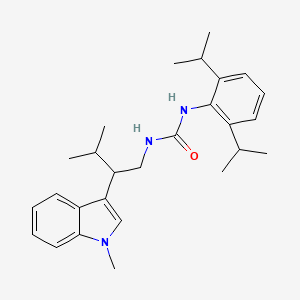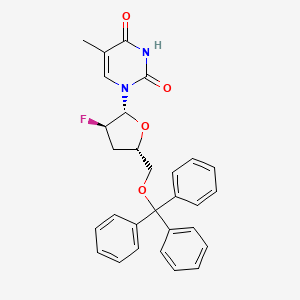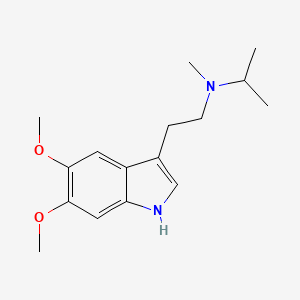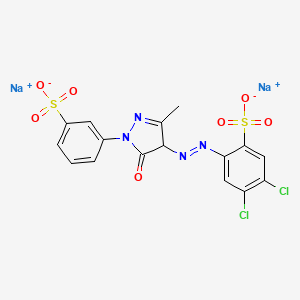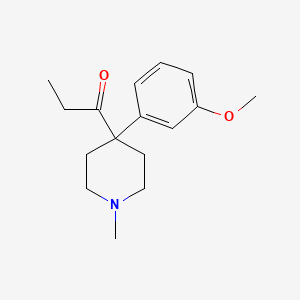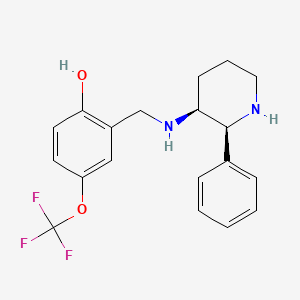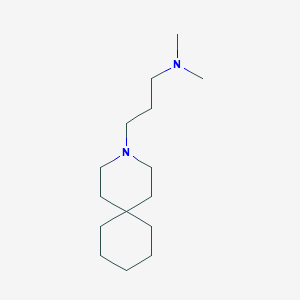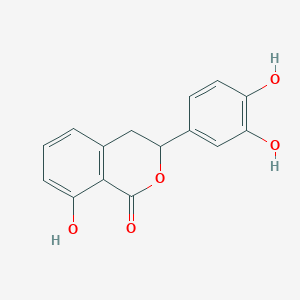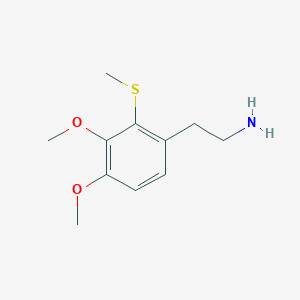
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is an organic compound with the molecular formula C11H17NO2S. It is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methylthio group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and methylthiol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and methylthiol under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-.
Industrial Production Methods
Industrial production methods for Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with substituted methoxy or methylthio groups
Applications De Recherche Scientifique
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine, 3,4-dimethoxy-: Lacks the methylthio group, leading to different chemical and biological properties.
3,4-Dimethoxyphenethylamine: Similar structure but without the methylthio group.
Dimethoxydopamine: Contains methoxy groups but differs in the position and presence of other functional groups.
Uniqueness
Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is unique due to the presence of the methylthio group at the 2 position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
75510-74-6 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-(3,4-dimethoxy-2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2S/c1-13-9-5-4-8(6-7-12)11(15-3)10(9)14-2/h4-5H,6-7,12H2,1-3H3 |
Clé InChI |
NJNFCDQQEIAOIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CCN)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


